molecular formula C21H21N5O2 B14098937 N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B14098937
M. Wt: 375.4 g/mol
InChI Key: XJWANXJZACGJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one derivative featuring a naphthalen-1-yl substituent at the 2-position of the heterocyclic core and a secondary alkyl (butan-2-yl) group on the acetamide nitrogen. The compound’s synthesis likely follows a 1,3-dipolar cycloaddition strategy, as described for analogous structures in , where copper-catalyzed azide-alkyne coupling is employed to construct the triazole or pyrazolo-triazine backbone . Key structural features include:

  • Butan-2-yl substituent: A branched alkyl chain that may improve lipophilicity and membrane permeability compared to aromatic substituents.
  • 4-Oxopyrazolo-triazinone core: A fused heterocycle contributing to hydrogen-bonding capabilities via the carbonyl group.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-butan-2-yl-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C21H21N5O2/c1-3-14(2)23-20(27)12-25-21(28)19-11-18(24-26(19)13-22-25)17-10-6-8-15-7-4-5-9-16(15)17/h4-11,13-14H,3,12H2,1-2H3,(H,23,27)

InChI Key

XJWANXJZACGJET-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Biological Activity

N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a butan-2-yl group attached to an acetamide moiety and a naphthalene-derived oxopyrazolo-triazin moiety. The structural complexity suggests multiple potential interactions within biological systems.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, pyrazole derivatives have been shown to possess radical scavenging abilities due to their ability to donate electrons and stabilize free radicals. This suggests that this compound may also exhibit antioxidant effects, which can be crucial in mitigating oxidative stress-related diseases .

Enzyme Inhibition

Enzyme inhibition studies are vital for understanding the pharmacological potential of this compound. Similar pyrazolo compounds have demonstrated the ability to inhibit various enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. These inhibitory effects can lead to anti-inflammatory and analgesic outcomes .

Anticancer Activity

Preliminary studies suggest that compounds containing naphthalene and pyrazole moieties may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines remain to be elucidated but warrant further investigation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Radical Scavenging : The presence of electron-rich functional groups may enable the compound to neutralize free radicals.
  • Enzyme Interaction : Binding affinity to specific enzymes could modulate their activity, impacting metabolic and signaling pathways.
  • Cellular Uptake : The hydrophobic nature of the naphthalene ring may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.

Case Studies and Research Findings

A study examining the structure-activity relationship (SAR) of similar compounds highlighted that modifications in the substituents on the pyrazole ring significantly influenced their biological activities. This suggests that slight alterations in the chemical structure of this compound could enhance its therapeutic efficacy or reduce toxicity .

Activity Mechanism Reference
AntioxidantRadical scavenging
Enzyme inhibitionInhibition of cyclooxygenase
AnticancerInduction of apoptosis

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aryl R1 Groups : The target compound’s butan-2-yl group offers intermediate lipophilicity between aromatic (e.g., 4-methylbenzyl) and polar (e.g., methoxybenzyl) substituents. This balance may optimize pharmacokinetics by avoiding excessive hydrophobicity.

Variations in Pyrazolo-Triazinone Core Substituents

The 2-position substituent (R2) on the pyrazolo-triazinone core influences electronic and steric properties:

Compound Name (Reference) R2 Substituent Key Insights
Target Compound Naphthalen-1-yl Extended aromatic system enhances π-stacking; may improve affinity for aromatic pockets.
4-Fluorophenyl analog () 4-Fluorophenyl Electron-withdrawing fluorine increases electrophilicity; smaller size reduces steric bulk .
4-Bromophenyl analog () 4-Bromophenyl Heavy atom (Br) increases molecular weight and polarizability; potential halogen bonding .
4-Methoxyphenyl analog () 4-Methoxyphenyl Electron-donating methoxy group enhances solubility; may reduce metabolic stability .

Key Observations :

  • Aromatic Bulk : The naphthalen-1-yl group in the target compound provides superior van der Waals interactions compared to smaller aryl groups (e.g., 4-fluorophenyl), which may enhance target engagement in hydrophobic environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.